3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide is a sulfonamide compound characterized by the presence of a sulfonamide group attached to a substituted benzene ring. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential biological activities and applications in drug development.
This compound can be synthesized from readily available precursors through established organic synthesis methods. The synthesis typically involves the introduction of the sulfonamide functional group onto a propoxy-substituted aromatic ring.
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide belongs to the class of sulfonamides, which are known for their antibacterial properties. It is further classified as an aryl sulfonamide, where the sulfonamide group is directly bonded to an aromatic system.
The synthesis of 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide generally involves several steps:
The reaction conditions often include controlled temperatures and the use of solvents that facilitate the reaction while minimizing side reactions. In industrial settings, continuous flow reactors may be employed for scalability and efficiency, ensuring high yields and purity of the final product.
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide has a complex molecular structure characterized by:
The structure features a benzene ring substituted with a propoxy group at position four and a propan-2-yl group at position three, along with a sulfonamide functional group attached to the benzene.
The structural representation can be deduced from its canonical SMILES notation: CCCOC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(C)C
. This notation encapsulates the arrangement of atoms and their connectivity within the molecule.
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide can participate in various chemical reactions:
The reactivity of the sulfonyl chloride group makes it suitable for substitution reactions with amines, alcohols, and thiols, allowing for diverse synthetic pathways in organic chemistry.
The mechanism of action for 3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide primarily involves its electrophilic nature due to the sulfonyl group. This electrophilicity facilitates nucleophilic attack by various reagents, enabling the introduction of functional groups into other molecules. The specific pathways depend on the nature of the nucleophile and reaction conditions utilized .
The compound exhibits typical characteristics associated with aryl sulfonamides:
Key chemical properties include:
These properties make it suitable for applications in both laboratory synthesis and industrial processes.
3-(Propan-2-yl)-4-propoxybenzene-1-sulfonamide has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2